7-デアザグアノシン

概要

説明

Synthesis Analysis

The synthesis of 7-deazaguanosine derivatives involves several key steps, including regioselective halogenation, to introduce substituents at specific positions on the pyrrolo[2,3-d]pyrimidine nucleus. For instance, the synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives demonstrates the versatility of halogenation reactions in modifying the 7-deazaguanosine scaffold (Ramzaeva & Seela, 1995).

Molecular Structure Analysis

The molecular structure of 7-deazaguanosine derivatives is crucial for their interaction with biological molecules. Studies have shown that the introduction of phenyl or phenyltriazolyl residues at specific positions can significantly impact properties such as fluorescence, sugar conformation, and stability in DNA and RNA double helices (Ingale & Seela, 2016).

Chemical Reactions and Properties

7-Deazaguanosine and its derivatives undergo a range of chemical reactions, enabling the synthesis of complex nucleoside analogs. The "double click" reaction, for example, allows for the functionalization of 7-deazaguanosine DNA with branched side chains decorated with proximal pyrenes, showcasing the nucleoside's versatility as a scaffold for molecular probes (Seela & Ingale, 2010).

Physical Properties Analysis

The physical properties of 7-deazaguanosine derivatives, such as their solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of 7-deazaguanosine into oligonucleotides, for example, can affect the duplex's thermal stability, as seen in the modified duplex d(c7GpCpc7GpCpc7GpC), which exhibits a lower melting temperature compared to the parent purine hexamer due to altered base stacking and hydrogen bonding (Seela & Driller, 1985).

Chemical Properties Analysis

The chemical properties of 7-deazaguanosine, such as its reactivity and interaction with enzymes, are critical for its application in nucleic acid chemistry and drug design. For instance, the synthesis of 7-deaza-2′-deoxyguanosine-5′-triphosphate demonstrates the nucleoside's potential as a versatile molecular biology probe, highlighting its utility in enzymatic reactions and as a building block for nucleic acid analogs (Koreanilkumar et al., 2013).

科学的研究の応用

DNA 修飾

7-デアザグアノシンは、DNA の修飾に関与しています。修飾されたヌクレオシドである 2′-デオキシ-7-シアノ- および 2′-デオキシ-7-アミド-7-デアザグアノシン(それぞれ dPreQ0 および dADG)が DNA 中で発見されています。 これらは、細菌のケオシン tRNA 修飾経路と dpd 遺伝子クラスターの産物です . このシステムは、さまざまな細菌に存在し、DNA 修飾において重要な役割を果たしています .

細菌の制限-修飾システム

dpd 遺伝子クラスターは、複雑な Dpd 制限-修飾システムを構成するタンパク質をコードし、7-デアザグアノシンの産生に関与しています。 このシステムは、さまざまな細菌に存在し、DNA 修飾において重要な役割を果たしています .

DNA 修飾システムの構造解明

7-デアザグアノシンは、DNA 修飾システムの構造解明に使用されます。 サルモネラ・エンテリカ・セロバー・モンテビデオの Dpd 修飾機構における各タンパク質の役割が解明されており、DpdA の X 線結晶構造が決定されています .

励起状態ダイナミクス

7-デアザグアノシンは、励起状態ダイナミクスの研究に使用されています。 7-デアザグアノシンとグアノシン 5′-モノホスフェートの励起状態ダイナミクスは、フェムト秒広帯域過渡吸収分光法を用いて、水溶液中およびメタノールと水の混合物中で調べられました .

電子緩和経路

7-デアザグアノシンなど、DNA および RNA ヌクレオ塩基へのわずかな構造的修飾は、その励起状態ダイナミクスと電子緩和経路に大きな影響を与えます .

ヌクレオ塩基の光安定性

7-デアザグアノシンにおいて、グアニン部分の 7 位の窒素原子をメチン基 (C–H) に置換すると、1 ππ * Lb および La 状態が安定化し、そのポテンシャルエネルギー面のトポロジーが変化します。 その結果、7-デアザグアノシンの緩和ダイナミクスは、グアノシン 5′-モノホスフェートよりも遅くなります .

作用機序

Target of Action

The primary targets of 7-Deazaguanosine are the proteins encoded by the dpdA, dpdB, and dpdC genes . These proteins are necessary for DNA modification and are part of the Dpd restriction–modification system present in diverse bacteria .

Mode of Action

7-Deazaguanosine interacts with its targets through a transglycosylation reaction . The protein DpdA, which has homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Biochemical Pathways

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This pathway is responsible for the 7-deazaguanine-based modification of DNA .

Result of Action

The result of 7-Deazaguanosine’s action is the modification of DNA. The Dpd system inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA . This modification plays a significant role in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes .

Action Environment

The action of 7-Deazaguanosine can be influenced by environmental factors. For instance, the presence of the dpd gene cluster, which encodes proteins necessary for DNA modification, is crucial for the action of 7-Deazaguanosine . The absence of this cluster in certain organisms can affect the compound’s action, efficacy, and stability

Safety and Hazards

将来の方向性

The future directions for research on 7-Deazaguanosine could involve further elucidation of the Dpd modification machinery and the roles of each protein involved in the synthesis of 7-Deazaguanosine . Additionally, more research could be done to understand the impact of 7-Deazaguanosine on the excited state dynamics and electronic relaxation pathways of DNA and RNA nucleobases .

特性

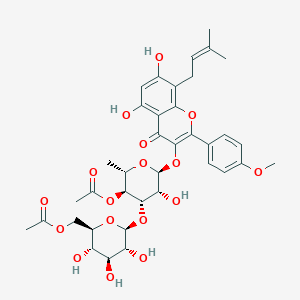

IUPAC Name |

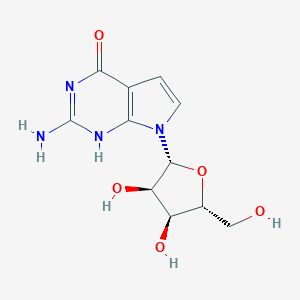

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYMOPZHXMVHTA-DAGMQNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977754 | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62160-23-0 | |

| Record name | 7-Deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)